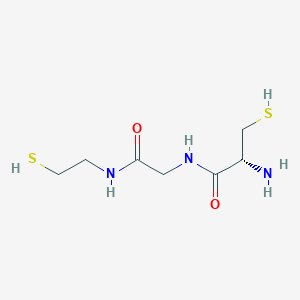
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide is a compound that features a unique structure combining cysteine and glycine residues with a sulfanylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis typically involves the use of 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, which is compatible with the formation of thioesters. The process includes the following steps:
Fmoc Protection: The amino acids are protected with Fmoc groups to prevent unwanted reactions.
Coupling: The protected amino acids are sequentially coupled to a solid support.
Deprotection: The Fmoc groups are removed to expose the amino groups for further coupling.
Thioester Formation: The peptide is converted to a thioester using N-sulfanylethylanilide (SEAlide) peptides, which can be treated under acidic conditions to form the thioester.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability and efficiency, often incorporating microfluidic systems to accelerate the synthesis and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide undergoes several types of chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The amino and thiol groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide has several scientific research applications:
Chemistry: Used in peptide synthesis and protein ligation techniques.
Biology: Studied for its role in protein folding and stability.
Industry: Utilized in the production of synthetic peptides and proteins for various industrial applications
Mechanism of Action
The mechanism of action of L-Cysteinyl-N-(2-sulfanylethyl)glycinamide involves its ability to participate in native chemical ligation (NCL). This process includes the following steps:
N-S Acyl Transfer: The thioester group reacts with the amino group of another peptide, forming an intermediate.
S-N Acyl Transfer: The intermediate undergoes an intramolecular rearrangement to form a stable amide bond.
Ligation: The final product is a ligated peptide or protein.
Comparison with Similar Compounds
Similar Compounds
L-Cysteinylglycine: A dipeptide consisting of cysteine and glycine, used in glutathione metabolism.
N-Sulfanylethylanilide Peptides: Used in native chemical ligation for protein synthesis.
Uniqueness
L-Cysteinyl-N-(2-sulfanylethyl)glycinamide is unique due to its specific structure that allows for efficient participation in native chemical ligation, making it a valuable tool in peptide and protein chemistry .
Properties
CAS No. |
695196-86-2 |
|---|---|
Molecular Formula |
C7H15N3O2S2 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
(2R)-2-amino-N-[2-oxo-2-(2-sulfanylethylamino)ethyl]-3-sulfanylpropanamide |
InChI |
InChI=1S/C7H15N3O2S2/c8-5(4-14)7(12)10-3-6(11)9-1-2-13/h5,13-14H,1-4,8H2,(H,9,11)(H,10,12)/t5-/m0/s1 |
InChI Key |
ALJARKCQOMYEHE-YFKPBYRVSA-N |
Isomeric SMILES |
C(CS)NC(=O)CNC(=O)[C@H](CS)N |
Canonical SMILES |
C(CS)NC(=O)CNC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


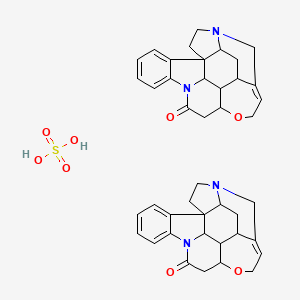
![Dicyclohexylammonium 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B12515495.png)
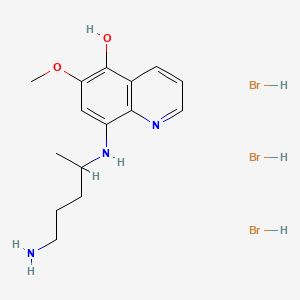
![5-[1-(4,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-2,3-dimethyl-1H-pyrrole](/img/structure/B12515506.png)

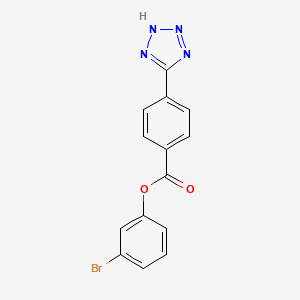

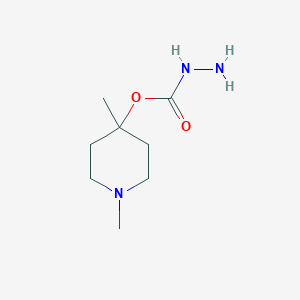
![S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate](/img/structure/B12515538.png)

![N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12515546.png)
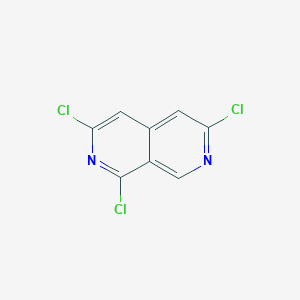
![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12515551.png)
![2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12515564.png)
